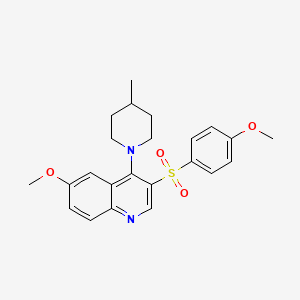

![molecular formula C19H24N4O B6503889 4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1421504-28-0](/img/structure/B6503889.png)

4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-Butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide (4-TBBP) is an organic compound with a unique structure which has been found to have a range of applications in the scientific and medical fields. It is a white, crystalline solid with a molecular weight of 483.55 g/mol and a melting point of 106-107°C. It has a low solubility in water and is soluble in organic solvents. 4-TBBP has been studied for its potential use in drug synthesis, medical diagnostics, and biotechnology.

Scientific Research Applications

- Mechanism : The compound inhibits Janus kinase 2 (JAK2), which plays a role in blood cell production and growth .

- Compound : N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited potent activity against tuberculosis .

- Synthesis : The compound can be synthesized via a one-pot two-step reaction involving N-(5-pyrazolyl)imine derivatives and p-methoxybenzaldehyde .

Treatment of Post-Essential Thrombocythaemia Myelofibrosis

Anti-Tubercular Agents

Synthetic Chemistry

Biological Studies

Mechanism of Action

Target of Action

The primary target of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is an enzyme known as Janus kinase 2 (JAK2) . This enzyme is found in some receptors on the surface of cells and plays a crucial role in the production and growth of blood cells .

Mode of Action

The compound works by blocking JAK2 . In certain conditions, such as myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can help regulate the production and growth of blood cells .

Biochemical Pathways

The inhibition of JAK2 affects the JAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response . By blocking JAK2, the compound can disrupt this pathway, potentially leading to a decrease in the overproduction of blood cells .

Pharmacokinetics

This can contribute to the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the regulation of blood cell production. By inhibiting JAK2, the compound can help control the overproduction of blood cells, which is a characteristic of conditions like myelofibrosis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability . Furthermore, the compound’s action and efficacy can be influenced by the biological environment, such as the presence of other molecules that can interact with the compound or its target .

properties

IUPAC Name |

4-tert-butyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-19(2,3)15-8-6-14(7-9-15)17(24)22-16-12-20-18(21-13-16)23-10-4-5-11-23/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBVACYCZKPGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-3-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B6503812.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B6503818.png)

![7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503822.png)

![2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503834.png)

![2-(3-chloro-4-fluorobenzenesulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503836.png)

![N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6503842.png)

![3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503854.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B6503878.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B6503885.png)

![2-fluoro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503892.png)

![4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6503904.png)

![N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6503907.png)

![1-(2-ethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B6503908.png)